

Thiafentanil (A-3080) chemical structure and synthesis pathway.

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Compound of Interest

Compound Name: Thiafentanil

Cat. No.: B1254756

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An In-depth Technical Guide to the Chemical Structure and Synthesis Pathway of **Thiafentanil** (A-3080)

Introduction

Thiafentanil, also known by its developmental code A-3080, is a potent synthetic opioid and a structural analog of fentanyl.[1] Developed in 1986, it is recognized for its powerful analgesic and sedative properties.[1] Its primary application is in veterinary medicine, specifically for the immobilization of large wildlife and non-domestic ungulates.[2][3][4] **Thiafentanil** functions as a selective μ -opioid receptor agonist, leading to profound analgesia and immobilization upon administration.[2] Due to its high potential for abuse and risk of severe dependence, it is classified as a Schedule II controlled substance in the United States.[1][2][5]

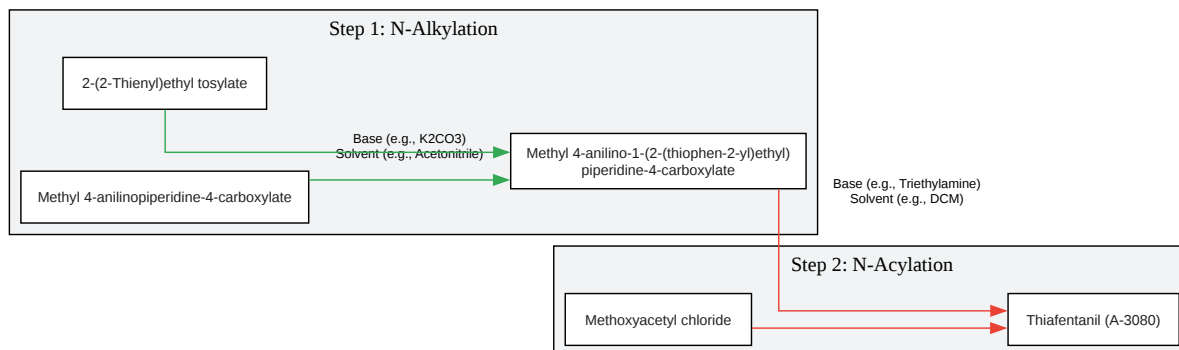
Chemical Structure and Properties

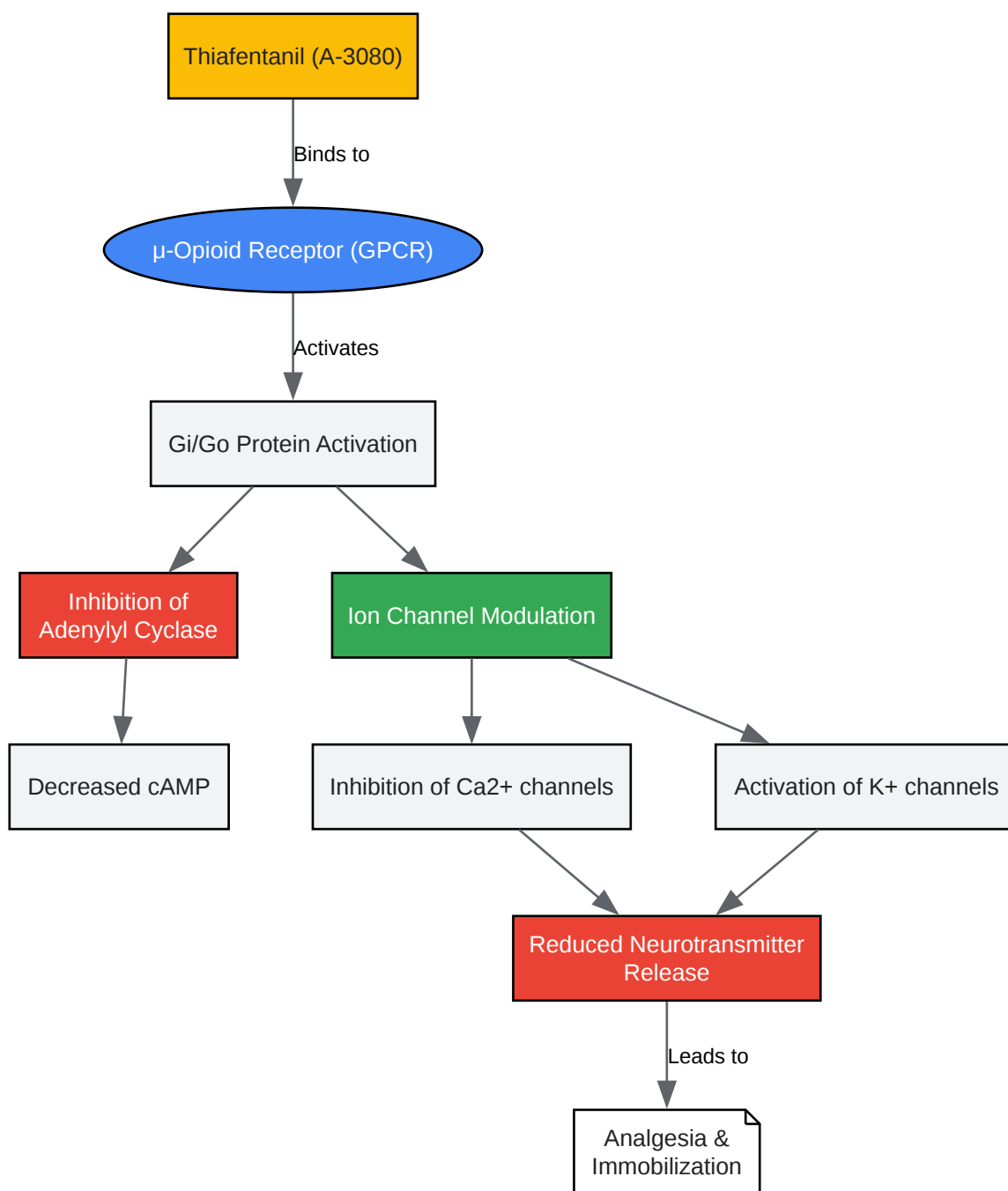
Thiafentanil is distinguished from other fentanyl derivatives by the presence of a thiophene ring in its structure.[2] Its chemical name is methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate.[1][2][5]

Property	Value
Molecular Formula	C ₂₂ H ₂₈ N ₂ O ₄ S[1][2][5][6][7]
Molecular Weight	416.5 g/mol [2][5][6][7]
IUPAC Name	methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate[1][5]
CAS Number	101345-60-2[1][2]
SMILES	<chem>COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC(C3=CC=CS3)C(=O)OC</chem> [1][2][6]
InChI Key	HFRKHTCPWUOGHM-UHFFFAOYSA-N[1][6]

Synthesis Pathway

The synthesis of **Thiafentanyl**, like other fentanyl analogs, can be achieved through a multi-step process. While a specific, detailed protocol for **Thiafentanyl** is not readily available in the public domain, a representative pathway can be constructed based on established methods for synthesizing related fentanyl compounds. A common and efficient approach involves a three-step sequence: N-alkylation of a piperidone derivative, followed by reductive amination, and concluding with N-acylation.





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